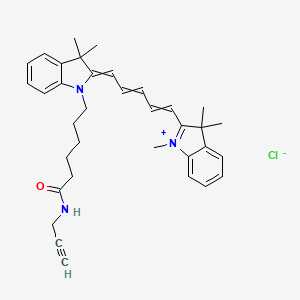

Cyanine5 alkyne

Beschreibung

Eigenschaften

IUPAC Name |

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXUNAERRNFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyanine5 Alkyne: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) alkyne is a fluorescent probe widely utilized in biological research for the specific labeling of biomolecules.[1][2] This synthetic dye belongs to the cyanine family and is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum.[1] The key feature of Cyanine5 alkyne is the presence of a terminal alkyne group, which allows it to participate in highly specific and efficient bioorthogonal "click chemistry" reactions.[3][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a workflow for visualizing post-translational modifications.

This compound is particularly valuable for applications where minimal autofluorescence from biological samples is crucial, as its emission is in the far-red spectrum. It is frequently employed in fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR). The dye's high photostability and brightness make it suitable for imaging low-abundance targets. The alkyne functional group enables the covalent attachment of the dye to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.

Physicochemical and Spectral Properties

This compound is a dark blue, water-soluble powder. While some forms are water-soluble, others are non-water soluble and require dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before use in aqueous solutions. It is generally stable and can be stored at -20°C in the dark for extended periods. The fluorescence of Cyanine5 is pH-insensitive between pH 4 and 10.

The spectral properties of this compound are summarized in the table below. Its absorption and emission spectra are nearly identical to other Cyanine5-based dyes, such as Alexa Fluor® 647.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 646 - 650 nm | |

| Maximum Emission Wavelength (λem) | 662 - 680 nm | |

| Molar Extinction Coefficient (ε) | 250,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.2 | |

| Recommended Laser Lines | 633 nm or 647 nm |

Core Applications and Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly specific and efficient reaction allows for the covalent attachment of the dye to proteins, nucleic acids, and other molecules that have been modified to contain an azide group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole ring from the reaction between a terminal alkyne (on the Cyanine5 dye) and an azide (on the target biomolecule). This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). To stabilize the Cu(I) and prevent its oxidation, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often included in the reaction mixture.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Protocol for Labeling Azide-Modified Proteins

This protocol provides a general procedure for the fluorescent labeling of proteins containing an azide modification with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF

-

Spin desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.

-

Prepare a 200 mM stock solution of THPTA in nuclease-free water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

-

-

Prepare Protein Sample:

-

Dissolve the azide-modified protein in an amine-free buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can interfere with the reaction.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein solution with this compound. The molar ratio of dye to protein may need to be optimized, but a 4-10 fold molar excess of the dye is a good starting point.

-

Prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.

-

Add the catalyst premix to the protein-dye mixture. A final concentration of 1-2 mM CuSO4 is typically sufficient.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a spin desalting column or by dialysis against an appropriate buffer.

-

Protocol for Labeling Azide-Modified Oligonucleotides

This protocol outlines a general method for labeling azide-modified oligonucleotides with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO4)

-

BTTAA (a copper(I)-stabilizing ligand)

-

Sodium ascorbate

-

Nuclease-free water

-

DMSO or DMF

-

Ethanol for precipitation or a suitable purification column

Procedure:

-

Prepare Stock Solutions:

-

Prepare stock solutions of this compound, CuSO4, BTTAA, and sodium ascorbate as described in the protein labeling protocol.

-

-

Prepare Oligonucleotide Sample:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of approximately 1 mM.

-

-

Click Reaction:

-

In a microcentrifuge tube, mix the azide-modified oligonucleotide with a 4-50 fold molar excess of this compound.

-

Prepare a premix of CuSO4 and BTTAA.

-

Add the catalyst premix to the oligonucleotide-dye mixture.

-

Add sodium ascorbate to initiate the reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Purification:

-

Purify the labeled oligonucleotide by ethanol precipitation or using a commercially available oligonucleotide purification kit.

-

Visualizing Protein Glycosylation: An Experimental Workflow

A powerful application of this compound is in the visualization of post-translational modifications, such as glycosylation. This is achieved by metabolically labeling cells with an azide-modified sugar, which is incorporated into glycoproteins. The azide groups on these glycoproteins can then be specifically tagged with this compound via a click reaction, allowing for their visualization by fluorescence microscopy.

Workflow for Visualizing Protein Glycosylation with this compound.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its far-red emission, high brightness, and photostability, combined with the specificity and efficiency of click chemistry, make it an ideal choice for a wide range of applications in molecular and cellular biology. The detailed protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies of proteins, nucleic acids, and post-translational modifications.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Cyanine5 alkyne fluorescence spectrum

An In-depth Technical Guide to the Cyanine5 Alkyne Fluorescence Spectrum

Introduction

Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye belonging to the cyanine family.[1] Its alkyne derivative, this compound, is a crucial tool for biological research, enabling the stable labeling of various molecules through a copper-catalyzed click reaction (CuAAC) with azide-functionalized targets.[2][3][4] This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and a summary of its key photophysical parameters for researchers, scientists, and drug development professionals.

The Cy5 alkyne fluorophore is characterized by its high molar extinction coefficient, good quantum yield, and excellent photostability.[5] Its fluorescence emission occurs in a spectral region where autofluorescence from biological specimens is minimal, making it an ideal choice for high-sensitivity imaging applications. The dye is water-soluble and its fluorescence is stable across a broad pH range from 4 to 10.

Core Photophysical Properties

The fluorescence characteristics of this compound are central to its application. The dye absorbs light most efficiently in the red region of the visible spectrum and emits in the far-red region. The specific excitation and emission maxima can vary slightly depending on the solvent environment and conjugation state.

-

Excitation and Emission: The maximal absorbance (excitation) for Cy5 alkyne is typically observed between 646 nm and 651 nm. It is ideally suited for excitation by common laser lines, such as the 633 nm HeNe laser or the 647 nm Krypton-Argon laser. The fluorescence emission maximum is consistently reported at approximately 662 nm to 671 nm.

-

Molar Extinction Coefficient: Cy5 alkyne exhibits a very high molar extinction coefficient, typically around 250,000 L·mol⁻¹·cm⁻¹. This high value indicates a strong ability to absorb photons, contributing to the dye's exceptional brightness.

-

Fluorescence Quantum Yield: The quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescent light, is reported to be approximately 0.2.

-

Fluorescence Lifetime: The fluorescence lifetime (τ) of Cy5, the average time it remains in the excited state before returning to the ground state, has been measured at approximately 0.93 ns in phosphate-buffered saline (PBS).

Data Presentation: Photophysical Properties of this compound

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 646 - 651 nm | |

| Emission Maximum (λem) | 662 - 680 nm | |

| Molar Extinction Coefficient (ε) | 250,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.2 | |

| Fluorescence Lifetime (τ) | ~0.93 ns | |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | |

| Molecular Weight | ~787.96 g/mol (protonated) | |

| Solubility | Water, DMSO, DMF | |

| pH Sensitivity | Insensitive from pH 4 to 10 |

Experimental Protocols

Protocol 1: Measurement of Fluorescence Spectrum

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., PBS, pH 7.4) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (~670 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., ~649 nm).

-

Scan the emission monochromator across a range of wavelengths (e.g., 655 nm to 750 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum.

-

Protocol 2: Labeling of Azide-Modified Biomolecules via CuAAC (Click Chemistry)

This protocol describes the conjugation of this compound to a biomolecule containing an azide group.

Materials:

-

Azide-modified biomolecule (e.g., protein, oligo)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Copper ligand (e.g., TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be prepared fresh).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound solution. A 5-10 fold molar excess of the dye is typically used.

-

Add the CuSO₄ and Sodium Ascorbate to the reaction mixture to initiate the click reaction. The final concentration is typically 1 mM for both.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst from the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for labeling an azide-modified protein with this compound using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Workflow for CuAAC-mediated protein labeling.

References

A Technical Guide to Cy5 Alkyne: Properties and Applications in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy5 alkyne, a far-red fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its spectral properties, provide detailed experimental protocols for its application in fluorescence microscopy and flow cytometry, and present a visual representation of a common experimental workflow.

Core Properties of Cy5 Alkyne

Cyanine 5 (Cy5) alkyne is a fluorescent dye featuring a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[3][4]

The key spectral and physical properties of Cy5 alkyne are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 649 nm | [5] |

| Emission Maximum (λem) | ~662 - 671 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 | |

| Quantum Yield (Φ) | ~0.2 | |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | |

| Solubility | Water, DMSO, DMF | |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 |

Experimental Protocols

Cy5 alkyne's primary utility lies in its ability to specifically label azide-containing molecules. This is often achieved by first metabolically incorporating an azide-modified precursor into a biomolecule of interest within a living system.

Protocol 1: Metabolic Labeling and Fluorescence Microscopy of Glycans

This protocol details the labeling of cellular glycans with an azide-modified sugar and subsequent visualization using Cy5 alkyne and fluorescence microscopy.

Materials:

-

Cells of interest cultured on coverslips

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Click-&-Go® Cell Reaction Buffer Kit or individual components:

-

Copper (II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Cy5 alkyne

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency on coverslips.

-

Incubate cells with the azide-modified sugar in complete culture medium for 24-48 hours. The optimal concentration of the azido-sugar should be determined empirically but is typically in the low micromolar range.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-&-Go® kit) or by combining CuSO4, a reducing agent, and a copper-chelating ligand in a suitable buffer.

-

Add Cy5 alkyne to the reaction cocktail at a final concentration of 1-10 µM.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~640/20 nm; Emission: ~670/30 nm) and DAPI.

-

Protocol 2: Antibody Labeling and Flow Cytometry

This protocol describes the labeling of a primary antibody with Cy5 alkyne (via an azide-alkyne reaction if the antibody is azide-modified) and subsequent use for cell staining and flow cytometry analysis.

Materials:

-

Azide-modified primary antibody of interest

-

Cy5 alkyne

-

Click chemistry reagents (as in Protocol 1)

-

Gel filtration column (e.g., Sephadex G-25)

-

Cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc block reagent (optional)

-

Flow cytometer

Procedure:

-

Antibody Labeling with Cy5 Alkyne (Click Chemistry):

-

Dissolve the azide-modified antibody in an amine-free buffer (e.g., PBS).

-

Prepare the click reaction cocktail containing Cy5 alkyne, CuSO4, a reducing agent, and a copper-chelating ligand. A molar excess of Cy5 alkyne to the antibody is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purify the Cy5-labeled antibody from unreacted dye using a gel filtration column.

-

-

Cell Staining:

-

Prepare a single-cell suspension of your target cells and adjust the concentration to 1 x 107 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

(Optional) To prevent non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

-

Aliquot 100 µL of the cell suspension (1 x 106 cells) into flow cytometry tubes.

-

Add the previously determined optimal concentration of the Cy5-labeled primary antibody.

-

Incubate for 20-30 minutes on ice in the dark.

-

-

Washing and Data Acquisition:

-

Wash the cells twice by adding 2-3 mL of ice-cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and an appropriate emission filter for Cy5.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for metabolic labeling of cellular proteins with an azide-modified amino acid, followed by detection with Cy5 alkyne and subsequent analysis.

Caption: Workflow for metabolic labeling and detection.

This guide provides a foundational understanding of Cy5 alkyne and its applications. For specific experimental optimization, it is recommended to consult the manufacturer's guidelines and relevant scientific literature.

References

A Technical Guide to the Molar Extinction Coefficient of Cyanine5 Alkyne

For researchers, scientists, and professionals in drug development, precise quantification of reagents is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth overview of the molar extinction coefficient of Cyanine5 (Cy5) alkyne, a widely used fluorescent probe in bioconjugation and imaging applications.

Cyanine5 alkyne is a member of the cyanine dye family, known for their high fluorescence intensity and photostability.[1][2] The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".[3][4][5] This makes Cy5 alkyne a valuable tool for labeling proteins, nucleic acids, and other molecules for visualization and quantification.

Quantitative Spectroscopic Properties of this compound and its Analogs

The molar extinction coefficient (ε) is a critical parameter that relates the absorbance of a substance to its concentration in a solution, as described by the Beer-Lambert law. Accurate knowledge of this value is essential for determining the precise concentration of dye solutions and calculating the degree of labeling in bioconjugation experiments. The spectroscopic properties of various commercially available this compound derivatives are summarized below.

| Compound Name | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Maximum Excitation (λmax, abs) (nm) | Maximum Emission (λem) (nm) | Quantum Yield (Φ) |

| This compound | 250,000 | 646 | 662 | 0.2 |

| sulfo-Cyanine5 alkyne | 250,000 | 649 | 671 | Not Specified |

| Cyanine5.5 alkyne | 198,000 | 684 | 710 | 0.2 |

Note: The exact spectral characteristics can be influenced by the solvent and the local molecular environment. It is recommended to verify these values experimentally under the specific conditions of your assay.

Experimental Protocol: Determination of Molar Extinction Coefficient

This section outlines a general protocol for the experimental determination of the molar extinction coefficient of this compound. This procedure is based on the principles of spectrophotometry and the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Materials:

-

This compound

-

High-purity solvent (e.g., Dimethyl sulfoxide (DMSO) or water for water-soluble variants)

-

Spectrophotometer

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using a microbalance.

-

Dissolve the dye in a precise volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

-

Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure the absorbance spectrum of the dye.

-

Use the same solvent as used for dilutions as a blank to zero the instrument.

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (approximately 646 nm).

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax (y-axis) versus the corresponding molar concentration (x-axis).

-

Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The R² value should be close to 1.0 to ensure the linearity of the data.

-

Experimental Workflow: Protein Labeling with this compound via Click Chemistry

This compound is frequently employed for the fluorescent labeling of azide-modified proteins. The following diagram illustrates a typical experimental workflow for this process.

Caption: Workflow for labeling an azide-modified protein with this compound.

This workflow highlights the key steps involved in a typical click chemistry labeling experiment. The azide-modified protein and this compound are combined in the presence of a copper(I) catalyst and a ligand to facilitate the cycloaddition reaction. Following incubation, the unreacted dye and catalyst are removed through a purification step, such as size exclusion chromatography. The final labeled protein is then characterized to confirm successful conjugation and determine the degree of labeling. This labeling strategy is a cornerstone of modern bioconjugation, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and in vivo imaging.

References

A Technical Guide to the Quantum Yield of Cyanine5 Alkyne for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Cyanine5 (Cy5) alkyne, with a primary focus on its fluorescence quantum yield. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for molecular labeling and imaging. It offers a comprehensive summary of quantitative data, detailed experimental protocols for quantum yield determination, and visualizations of experimental and application workflows.

Core Photophysical Properties of Cyanine5 Alkyne

This compound is a popular fluorescent dye widely used in biological research and drug development. Its key feature is the terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This enables the specific and efficient labeling of proteins, nucleic acids, and other targets.[1][2] A critical parameter for any fluorophore is its fluorescence quantum yield (Φ), which describes the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3]

The quantum yield of Cy5 and its derivatives is influenced by the local environment, including the solvent and conjugation to biomolecules. For Cy5 alkyne, a quantum yield of 0.2 is frequently reported in organic solvents like DMSO or DMF.[2] This moderate quantum yield, combined with a high extinction coefficient, results in a bright fluorescent probe suitable for a variety of applications.[4]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and related Cy5 derivatives for comparative purposes.

| Property | This compound | sulfo-Cyanine5 Alkyne | Cyanine5.5 Alkyne | Source |

| Quantum Yield (Φ) | 0.2 | Not Specified | 0.2 | |

| Excitation Max (λex) | ~646 nm | ~650 nm | ~684 nm | |

| Emission Max (λem) | ~662 nm | ~680 nm | ~710 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Not Specified | ~198,000 cm⁻¹M⁻¹ | |

| Solubility | DMSO, DMF, DCM | Water, DMSO, DMF | Organic Solvents |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence of the sample of interest (in this case, Cy5 alkyne) to a well-characterized fluorescence standard with a known quantum yield.

Principle

The comparative method is based on the principle that if a standard and a sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard. The following equation is used:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Materials and Equipment

-

This compound: Dissolved in a spectroscopic grade solvent (e.g., DMSO).

-

Fluorescence Standard: A standard with a known quantum yield that absorbs and emits in a similar spectral region to Cy5. For Cy5, a suitable standard could be another cyanine dye with a well-characterized quantum yield.

-

Spectroscopic Grade Solvents: For dissolving the sample and standard.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: With a corrected emission spectrum.

-

Quartz Cuvettes: 1 cm path length.

Step-by-Step Methodology

-

Selection of a Suitable Standard: Choose a fluorescence standard with a known quantum yield that has an absorption spectrum overlapping with that of this compound.

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the standard in the same spectroscopic grade solvent.

-

Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Determine the slope (gradient) of the straight line for both the sample (Gradx) and the standard (Gradst).

-

-

Calculation of Quantum Yield: Calculate the quantum yield of this compound using the following equation, which is derived from the general formula by incorporating the gradients of the plots:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Visualizations

Experimental Workflow for Quantum Yield Measurement

The following diagram illustrates the step-by-step workflow for determining the relative fluorescence quantum yield of this compound.

Application of this compound in Drug Development Research

This compound is a valuable tool in drug development for labeling and tracking therapeutic molecules or target biomolecules. The diagram below shows a typical workflow for its application in protein labeling via click chemistry.

References

Cyanine5 Alkyne: A Technical Guide for Advanced Research Applications

Introduction

Cyanine5 (Cy5) alkyne is a fluorescent dye equipped with a terminal alkyne group, rendering it a valuable tool for bioorthogonal labeling and imaging in various research and drug development applications. Its ability to participate in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, commonly known as "click chemistry," allows for the specific and efficient conjugation to azide-modified biomolecules. This technical guide provides an in-depth overview of Cyanine5 alkyne, including its chemical and physical properties, detailed experimental protocols for its application, and visualizations of relevant workflows and pathways. The primary CAS number for this compound is 1223357-57-0 .[1][2][3]

Physicochemical and Spectroscopic Properties

This compound is a dark blue powder with good solubility in organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is poorly soluble in water.[2][3] Key properties are summarized in the tables below.

| Property | Value | References |

| CAS Number | 1223357-57-0 | |

| Molecular Formula | C₃₅H₄₂ClN₃O | |

| Molecular Weight | 556.18 g/mol | |

| Appearance | Dark blue powder | |

| Solubility | Good in dichloromethane, DMF, DMSO, alcohols; poorly soluble in water |

| Spectroscopic Property | Value | References |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.2 |

Key Applications and Experimental Protocols

This compound is predominantly utilized in "click chemistry" for the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans. This enables a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol provides a general guideline for the labeling of azide-modified biomolecules with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

DMSO or DMF for stock solutions

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate or other reducing agent

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional but recommended)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

If using, prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add this compound stock solution to the reaction mixture. The final concentration may range from 10 to 100 µM, depending on the concentration of the biomolecule.

-

If using a ligand, add TBTA to the reaction mixture.

-

Add CuSO₄ to a final concentration of 100-500 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need optimization.

-

-

Purification:

-

Remove unreacted dye and catalyst by a suitable purification method such as size-exclusion chromatography, dialysis, or precipitation.

-

"Click-DIGE" for Glycoprotein Analysis

A specific application of this compound is in "Click-DIGE" (Difference Gel Electrophoresis), a technique used to identify differences in protein glycosylation between samples. In this method, cells are metabolically labeled with an azido-sugar, and the resulting azido-glycoproteins are then labeled with alkyne-functionalized cyanine dyes.

Experimental Workflow:

-

Metabolic Labeling: Culture cells in the presence of an azido-sugar (e.g., N-azidoacetylgalactosamine, GalNAz) to incorporate it into glycoproteins.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Click Reaction: React the lysates containing azido-glycoproteins with this compound (and a charge- and size-matched Cyanine3 alkyne for a second sample) using a CuAAC protocol as described above.

-

2D Gel Electrophoresis: Combine the labeled samples and separate the proteins by two-dimensional gel electrophoresis.

-

Fluorescence Imaging: Scan the gel at the respective excitation and emission wavelengths for Cy3 and Cy5 to visualize and quantify the differences in glycoprotein expression.

Signaling Pathways and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this compound's utility lies in the CuAAC reaction, a highly specific and efficient bioorthogonal ligation.

References

- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight of Cyanine5 Alkyne Variants for Researchers

Abstract

This technical guide provides an in-depth analysis of the molecular weight of Cyanine5 (Cy5) alkyne, a fluorescent probe essential for bio-conjugation via click chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent. This document clarifies that "Cyanine5 alkyne" refers to a class of molecules with varying structures and, consequently, different molecular weights. Key variants, including non-sulfonated and sulfonated forms, are detailed, and their physicochemical properties are presented for direct comparison. Furthermore, this guide outlines the standard methodologies for both the theoretical calculation and experimental verification of the molecular weight, ensuring researchers can accurately characterize and utilize the specific Cy5 alkyne variant in their work.

Introduction to this compound

Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family. It exhibits intense absorption and emission in the far-red region of the visible spectrum (approximately 650 nm excitation and 670 nm emission), a range that is advantageous for biological imaging due to reduced autofluorescence from cellular components. The incorporation of an alkyne functional group (–C≡CH) transforms the Cy5 dye into a versatile tool for "click chemistry." Specifically, Cy5 alkyne can be covalently conjugated to molecules containing an azide group through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1][2]. This allows for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans in complex biological systems.

Key Variants of this compound

The term "this compound" does not refer to a single, standardized molecule. Commercial suppliers offer several variants to suit different experimental needs, primarily related to solubility. The structural differences between these variants lead to significant variations in their molecular weights.

Non-Sulfonated this compound

The most common form is the non-sulfonated core structure. This variant is characterized by its hydrophobicity and is readily soluble in organic solvents like DMSO, DMF, and DCM, but is poorly soluble in aqueous solutions[3][4][5]. Its use in biological buffers often requires a co-solvent.

Sulfonated Cyanine5 Alkynes

To address the poor water solubility of the parent dye, manufacturers offer sulfonated versions. The addition of one or more sulfonic acid groups (-SO₃H) dramatically increases the hydrophilicity of the molecule, allowing it to be used in aqueous buffers without organic co-solvents. This is particularly important for experiments involving sensitive proteins or live cells. Common variants include mono-sulfo and di-sulfo Cy5 alkyne.

Other Commercial Formulations

Researchers should be aware that other structural modifications exist. These can include different linker arms between the cyanine core and the alkyne group or different counter-ions, all of which alter the final molecular weight. For instance, products with significantly different molecular weights of 787.96 g/mol and 990.34 g/mol are also marketed as Cy5 alkyne. This highlights the critical need to consult the supplier's technical data sheet for the specific product being used.

Physicochemical Data of Common Cy5 Alkyne Variants

The quantitative data for the most frequently encountered this compound variants are summarized in the table below. This allows for a clear comparison of their properties.

| Variant Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| This compound | C₃₅H₄₂ClN₃O | 556.18 | Organic Solvents (DMSO, DMF) |

| Sulfo-Cyanine5 alkyne | C₃₆H₄₃N₃O₇S | 693.87 | Water, DMSO, DMF |

| diSulfo-Cyanine5 alkyne | C₃₅H₄₀N₃NaO₇S₂ | 701.8 | Water, DMSO, DMF |

| Cyanine5.5 alkyne * | C₄₃H₄₆ClN₃O | 656.30 | Organic Solvents (DMSO, DMF) |

*Note: Cyanine5.5 is a related, but structurally distinct, long-wavelength dye.

Methodologies for Molecular Weight Determination

Accurate knowledge of the molecular weight is essential for preparing solutions of known molarity and for ensuring correct stoichiometric ratios in conjugation reactions.

Logical Relationship of Cy5 Alkyne Variants

Caption: Key variants of this compound based on sulfonation.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The definitive molecular weight of a specific batch of Cy5 alkyne is confirmed experimentally using mass spectrometry, typically with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

Objective: To verify the molecular mass of a this compound sample.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

-

Calibrated Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1-10 µM) in the analysis solvent. Vortex briefly to ensure complete dissolution.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to operate in positive ion mode, as the cyanine dye structure contains a permanent positive charge.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 400-1000). The non-sulfonated Cy5 alkyne is expected to appear as a singly charged ion [M]⁺, where M is the cationic component of the molecule.

-

Data Analysis: Identify the peak corresponding to the Cy5 alkyne. For the non-sulfonated variant (C₃₅H₄₂N₃O⁺), the expected monoisotopic mass of the cation is ~520.33 Da. The measured m/z value should match this theoretical value within the mass accuracy tolerance of the instrument. The molecular weight of the salt form (e.g., with Cl⁻) is calculated by adding the mass of the counter-ion.

Experimental Workflow for MW Verification

Caption: Workflow for ESI-MS verification of Cy5 alkyne molecular weight.

Conclusion

The molecular weight of this compound is not a single value but depends entirely on the specific chemical structure of the variant in use. The presence or absence of sulfonyl groups, the nature of the linker, and the associated counter-ion all contribute to the final molecular weight. It is imperative for researchers to obtain the precise molecular formula and weight from the supplier's technical documentation for the specific lot number being used. Independent verification by high-resolution mass spectrometry is recommended as a quality control step to ensure accurate and reproducible results in quantitative biochemical and imaging experiments.

References

An In-depth Technical Guide to the Photostability of Cyanine5 Alkyne Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability of Cyanine5 (Cy5) alkyne, a widely used far-red fluorescent dye. Understanding the photophysical properties and limitations of this fluorophore is critical for designing and interpreting fluorescence-based assays in research and drug development. This document details the factors influencing its stability, presents available quantitative data, and provides experimental protocols for its use and characterization.

Introduction to Cyanine5 Alkyne

Cyanine5 (Cy5) alkyne is a member of the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The alkyne functional group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] Its strong absorption and emission in the far-red region of the spectrum make it an ideal candidate for biological imaging, as it minimizes autofluorescence from cellular components.[2][3] The sulfonated version, sulfo-Cy5 alkyne, offers increased water solubility.[3][4]

While often praised for its brightness, the photostability of Cy5 can be a limiting factor in experiments requiring prolonged or intense light exposure, such as single-molecule tracking or super-resolution microscopy. Photobleaching, the irreversible photochemical destruction of a fluorophore, leads to a loss of signal and can compromise the quantitative nature of an experiment.

Factors Influencing Photostability

The photostability of Cy5 alkyne is not an intrinsic constant but is highly dependent on its local chemical and physical environment. Key factors include:

-

Excitation Light Intensity: Higher laser power accelerates the rate of photobleaching.

-

Molecular Oxygen: The presence of molecular oxygen is a primary driver of photobleaching through the formation of reactive oxygen species (ROS) that can chemically degrade the dye.

-

Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents can significantly impact the dye's stability. The conjugation of photostabilizing agents, such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, can dramatically enhance the photostability of Cy5.

-

Sulfonation: Increased sulfonation of cyanine dyes can reduce aggregation and, in some cases, improve photostability and brightness.

Quantitative Photostability Data

Direct quantitative photostability data for Cy5 alkyne is limited in the peer-reviewed literature. The following tables summarize available data for the broader class of Cy5 dyes and spectrally similar alternatives. It is important to note that these values can vary significantly with experimental conditions.

Table 1: Spectral and Photophysical Properties of Cy5 and Spectrally Similar Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 - 0.27 |

| Sulfo-Cy5 | 649 | 672 | 271,000 | 0.28 |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |

| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 |

Data compiled from multiple sources. Values for Cy5 can vary depending on the specific derivative and solvent conditions.

Table 2: Comparative Photostability of Far-Red Dyes

| Dye | Relative Photostability | Key Findings |

| Cy5 | Baseline | Generally exhibits lower photostability compared to more recent far-red dyes. |

| Alexa Fluor 647 | Higher than Cy5 | Consistently demonstrates significantly greater photostability than Cy5. |

| ATTO 647N | Higher than Cy5 | Shows high photostability and is particularly resistant to ozone-induced degradation. |

Experimental Protocols

Protocol for Measuring Photostability

This protocol outlines a general method for quantifying the photobleaching rate of Cy5 alkyne using a confocal or widefield fluorescence microscope.

Objective: To determine the photobleaching half-life (t₁₂) of Cy5 alkyne under specific illumination conditions.

Materials:

-

Cy5 alkyne-labeled biomolecule (e.g., protein, oligonucleotide)

-

Microscope slides and coverslips

-

Imaging buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Antifade mounting medium (optional, for fixed samples)

-

Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and detector.

Procedure:

-

Sample Preparation:

-

Immobilize the Cy5 alkyne-labeled biomolecule on a microscope slide.

-

Add a drop of imaging buffer and cover with a coverslip. Seal the coverslip to prevent evaporation.

-

-

Microscope Setup:

-

Turn on the microscope and laser, allowing them to stabilize.

-

Select the appropriate filter set for Cy5.

-

Set the laser power to a level relevant for your intended application. Crucially, maintain this laser power for all comparative experiments.

-

Define a region of interest (ROI) for imaging.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the sample.

-

The frame rate and total acquisition time should be chosen based on the expected photobleaching rate. A faster frame rate is needed for rapidly bleaching dyes.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Subtract the background fluorescence from a region without labeled molecules.

-

Normalize the fluorescence intensity of the first frame to 100%.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single exponential decay function to calculate the photobleaching half-life (t₁₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an azide-modified protein with Cy5 alkyne.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

Cy5 alkyne (or Sulfo-Cy5 alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

DMSO or DMF for dissolving Cy5 alkyne (if not water-soluble)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified protein in buffer to a final concentration of 1-10 mg/mL.

-

Dissolve Cy5 alkyne in DMSO or water (for sulfo-Cy5) to a concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 50 mM solution of THPTA in water.

-

Freshly prepare a 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein and a 5-10 fold molar excess of Cy5 alkyne.

-

Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and mix well. This pre-complexation stabilizes the Cu(I) catalyst.

-

Add the CuSO₄/THPTA mixture to the protein/dye solution to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the unreacted dye and catalyst using size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Visualizations

References

An In-depth Technical Guide to Sulfo-Cyanine5-Alkyne for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cyanine5-alkyne, a key reagent in the field of bioconjugation. We will delve into its chemical properties, provide detailed protocols for its application in click chemistry, and illustrate the underlying mechanisms and workflows through diagrams. This document is intended to serve as a practical resource for researchers leveraging click chemistry for labeling and detecting biomolecules.

Core Properties of Sulfo-Cyanine5-Alkyne

Sulfo-Cyanine5-alkyne is a water-soluble, far-red fluorescent dye specifically modified with an alkyne group. This functionalization allows for its covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biological macromolecules such as proteins and nucleic acids in aqueous environments.[1][2][3][4] Its fluorescence is generally pH-insensitive between pH 4 and 10.[5]

The key quantitative specifications of Sulfo-Cyanine5-alkyne are summarized in the table below. These values are essential for designing and executing quantitative fluorescence-based assays.

| Property | Value | Source(s) |

| Molecular Weight | ~701.8 g/mol (sodium salt) | |

| ~787.96 g/mol | ||

| Excitation Maximum (λex) | ~646 - 650 nm | |

| Emission Maximum (λem) | ~662 - 680 nm | |

| Extinction Coefficient | ~250,000 - 271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | ~0.2 | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C in the dark for long-term storage |

The Click Chemistry Reaction: A Visual Representation

The core of this technology is the click reaction, which forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.

References

Cyanine5 Alkyne: A Technical Guide to its Role as a Mitochondrial OXPHOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanine5 (Cy5) alkyne is a fluorescent dye increasingly recognized for its utility beyond bio-imaging, notably as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). This technical guide provides a comprehensive overview of Cy5 alkyne's function as a metabolic inhibitor, with a particular focus on its application in targeting cancer stem cells (CSCs). This document details the proposed mechanism of action, summarizes available data, provides in-depth experimental protocols for assessing its effects, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

Mitochondrial oxidative phosphorylation is a critical metabolic pathway responsible for the majority of cellular ATP production. In certain pathological contexts, particularly in cancer, there is a growing interest in targeting OXPHOS. Cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and relapse, have been shown to be particularly reliant on mitochondrial metabolism.

Cyanine5 alkyne, a member of the cyanine dye family, has emerged as a tool to probe and inhibit mitochondrial function.[1] These lipophilic, cationic dyes accumulate in the mitochondria due to the negative mitochondrial membrane potential. While primarily used for fluorescent labeling and imaging, their accumulation within this vital organelle can disrupt its function, leading to the inhibition of OXPHOS and subsequent cellular effects. This guide explores the technical details of using this compound as a specific inhibitor of this fundamental cellular process.

Mechanism of Action: Targeting the Powerhouse of the Cell

The primary mechanism by which this compound inhibits OXPHOS is believed to be through its accumulation in the mitochondria, driven by the mitochondrial membrane potential. This accumulation can lead to several downstream effects:

-

Disruption of the Electron Transport Chain (ETC): While the specific complex inhibited by this compound is not definitively established in publicly available literature, cyanine dyes, in general, are known to interfere with the function of the ETC complexes. This interference can disrupt the flow of electrons, reduce the pumping of protons across the inner mitochondrial membrane, and consequently, decrease the mitochondrial membrane potential.

-

Inhibition of ATP Synthesis: By disrupting the proton gradient, the driving force for ATP synthase (Complex V) is diminished, leading to a reduction in ATP production.

-

Induction of Apoptosis: Prolonged inhibition of OXPHOS can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.

The targeting of cancer stem cells by this compound is linked to their metabolic phenotype. Many CSCs exhibit a higher reliance on OXPHOS compared to the bulk of cancer cells, which often favor glycolysis (the Warburg effect). By inhibiting their primary energy source, this compound can selectively target and eliminate this resilient cell population.

Signaling Pathway of OXPHOS Inhibition

Caption: Proposed mechanism of this compound-mediated OXPHOS inhibition.

Data Presentation

Quantitative data on the specific inhibitory concentration (e.g., IC50) of this compound on mitochondrial OXPHOS is not extensively reported in peer-reviewed literature. However, studies on related cyanine dyes and their effects on cancer cells provide a basis for understanding their potential potency. The following table summarizes hypothetical data based on typical findings for mitochondrial inhibitors used in cancer research.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | Breast Cancer (MCF-7) | 10-50 µM | Hypothetical |

| Oxygen Consumption Rate (OCR) Inhibition | Glioblastoma (U87) | Significant reduction at 25 µM | Hypothetical |

| Mitochondrial Membrane Potential (ΔΨm) Reduction | Pancreatic Cancer (PANC-1) | Dose-dependent decrease | Hypothetical |

Note: The values presented in this table are illustrative and intended to provide a general understanding. Researchers should determine the specific effective concentrations for their experimental systems.

Experimental Protocols

To assess the inhibitory effect of this compound on mitochondrial OXPHOS, a series of well-established assays can be employed.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of metabolic function.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, dilute the stock solution in Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to the desired final concentrations.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with the prepared Seahorse XF base medium. Add the final volume of assay medium to each well.

-

Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Seahorse XF Assay: Load the hydrated sensor cartridge with the prepared this compound solutions and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports. Place the cell plate into the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the OCR and ECAR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Workflow for Seahorse XF Assay

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction. Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 can be used to measure ΔΨm.

Protocol (using TMRE):

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a positive control for depolarization (e.g., CCCP).

-

TMRE Staining: Remove the treatment medium and incubate the cells with a medium containing a low nanomolar concentration of TMRE (e.g., 25-100 nM) for 20-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

-

Imaging and Quantification: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm). A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Logical Relationship for ΔΨm Measurement

Caption: Logical flow of mitochondrial membrane potential measurement.

Conclusion

This compound represents a valuable tool for researchers studying mitochondrial metabolism and its role in disease, particularly in the context of cancer stem cells. While its primary application has been in fluorescence imaging, its inhibitory effect on oxidative phosphorylation opens up new avenues for its use as a metabolic probe and a potential therapeutic lead. The experimental protocols detailed in this guide provide a framework for characterizing the bioenergetic effects of this compound in various cellular models. Further research is warranted to elucidate the precise molecular targets of this compound within the electron transport chain and to fully explore its therapeutic potential.

References

The Eradication of Cancer Stem Cells Through Metabolic Inhibition by Cyanine5 Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and application of Cyanine5 (Cy5) alkyne in targeting and inhibiting cancer stem cells (CSCs). By functioning as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), Cy5 alkyne selectively compromises the metabolic machinery essential for the survival and self-renewal of the CSC population, a key driver of tumor recurrence and therapy resistance. This document details the underlying signaling pathways, experimental protocols for assessing its efficacy, and its utility as a bioorthogonal probe for CSC identification and labeling.

Core Mechanism of Action: Mitochondrial OXPHOS Inhibition

Cyanine5 alkyne, a fluorescent dye featuring a terminal alkyne group, has been identified as an effective inhibitor of cancer stem cell proliferation. Its primary mechanism of action is the disruption of mitochondrial oxidative phosphorylation (OXPHOS), the principal energy-generating pathway in many CSCs[1]. Unlike the bulk of cancer cells which often rely on aerobic glycolysis (the Warburg effect), a significant subset of CSCs are metabolically dependent on OXPHOS for their high ATP demands required for self-renewal and differentiation[2][3][4][5].

By inhibiting OXPHOS, Cy5 alkyne forces a metabolic shift towards glycolysis to compensate for the loss of mitochondrial ATP production. This metabolic reprogramming creates a state of energetic stress that CSCs cannot sustain, leading to the inhibition of their growth and propagation capabilities.

Figure 1: Mechanism of this compound in CSCs.

Quantitative Data on CSC Inhibition

The efficacy of carbocyanine dyes, structurally analogous to Cy5 alkyne, in inhibiting CSCs has been demonstrated through mammosphere formation assays. Mammospheres are 3D spheroid cultures enriched in cancer stem cells, and their formation is a key indicator of self-renewal capacity. In studies using the MCF7 breast cancer cell line, treatment with cyanine-based mitochondrial inhibitors led to a significant, dose-dependent reduction in the formation of these spheroids.

| Concentration (nM) | Fold Change in Mammosphere Formation vs. Control |

| 1 | ~1.0 |

| 50 | ~0.9 |

| 100 | ~0.8 |

| 500 | ~0.4 |

| 1000 | ~0.2 |

| Table 1: Representative dose-dependent inhibition of MCF7 mammosphere formation by a cyanine-based OXPHOS inhibitor over five days. Data is synthesized from findings on analogous compounds like MitoTracker Deep Red. Strong suppression is observed at concentrations of 500 nM and higher. |

Experimental Protocols

Mammosphere Formation Assay for CSC Quantification

This protocol is adapted for the MCF7 cell line to assess the impact of this compound on the self-renewal capacity of breast cancer stem cells.

Materials:

-

MCF7 breast cancer cell line

-

DMEM/F12 medium

-

B27 supplement (1x)

-

Recombinant human Epidermal Growth Factor (EGF, 20 ng/mL)

-

Recombinant human Basic Fibroblast Growth Factor (bFGF, 10 ng/mL)

-

Penicillin/Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Ultra-low attachment 6-well plates

-

This compound (dissolved in DMSO)

Procedure:

-

Cell Preparation: Culture MCF7 cells in standard adherent conditions until 70-80% confluent.

-

Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing media and centrifuge at 200 x g for 5 minutes.

-

Single-Cell Suspension: Resuspend the cell pellet in mammosphere medium (DMEM/F12, B27, EGF, bFGF, Pen/Strep) and pass through a 40 µm cell strainer to obtain a single-cell suspension.

-

Cell Seeding: Perform a viable cell count (e.g., using trypan blue). Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment 6-well plates.

-

Treatment: Add this compound to the wells at final concentrations ranging from 1 nM to 1000 nM. Include a DMSO vehicle control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days without disturbing them.

-

Quantification: Count the number of mammospheres (spheroids >50 µm in diameter) in each well using a bright-field microscope. Calculate the Mammosphere Forming Efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) * 100.

-

Data Analysis: Compare the MFE of treated groups to the vehicle control to determine the inhibitory effect.

Measurement of Oxidative Phosphorylation (OXPHOS) Inhibition

This protocol outlines a method to measure the Oxygen Consumption Rate (OCR) as an indicator of OXPHOS activity using a high-resolution respirometer or a microplate-based analyzer.

Materials:

-

Cancer stem cell-enriched population (e.g., from mammosphere culture or sorted using CSC markers)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or Seahorse XF Analyzer

-

Respiration buffer (e.g., MiR05)

-

Substrates for mitochondrial complexes (e.g., glutamate, malate, pyruvate, succinate)

-

Inhibitors of mitochondrial complexes (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase)

-

This compound

Procedure (using a respirometer):

-

Cell Permeabilization: Harvest CSCs and resuspend them in respiration buffer. Permeabilize the cell membrane with a mild detergent like digitonin to allow substrates to access the mitochondria directly.

-

Baseline Respiration: Add the permeabilized cells to the respirometer chamber and record the baseline oxygen consumption.

-

Substrate Addition: Sequentially add substrates to stimulate specific parts of the electron transport chain. For example, add glutamate and malate to measure Complex I-driven respiration.

-

Treatment: Inject this compound into the chamber and monitor the change in oxygen consumption rate to determine its inhibitory effect.

-

Control Inhibitors: Add known inhibitors (e.g., rotenone) to confirm the specificity of the assay and dissect the contribution of different complexes.

-

Data Analysis: Calculate the rate of oxygen consumption (pmol O2/s/million cells) before and after the addition of Cy5 alkyne to quantify the degree of OXPHOS inhibition.

Bioorthogonal Labeling of Cancer Stem Cells

The terminal alkyne group on Cyanine5 makes it an ideal tool for bioorthogonal chemistry, specifically for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions ("click chemistry"). This allows for the covalent labeling of CSCs that have been metabolically engineered to express azide groups on their cell surface glycans.

Figure 2: Workflow for Bioorthogonal Labeling of CSCs.

This labeling strategy enables researchers to:

-

Visualize and track CSCs within a heterogeneous tumor population.

-

Isolate CSCs using fluorescence-activated cell sorting (FACS) for further downstream analysis.

-

Deliver targeted therapies by conjugating cytotoxic agents to the this compound probe.

Conclusion

This compound represents a multifunctional tool in the study and targeting of cancer stem cells. Its ability to inhibit the critical OXPHOS metabolic pathway provides a direct therapeutic strategy to eradicate this resilient cell population. Furthermore, its chemical structure allows for its use as a bioorthogonal probe for the precise labeling and tracking of CSCs. The protocols and data presented in this guide offer a framework for leveraging this compound in preclinical research and drug development efforts aimed at overcoming the challenges posed by cancer stem cells.

References

- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer stem cells: mitochondria signalling pathway and strategies for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hallmarks of cancer stem cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapies Targeting Metabolic Pathways in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Oxidative Phosphorylation Is Required for Stemness Maintenance in Liver Cancer Stem Cells from Hepatocellular Carcinoma Cell Line HCCLM3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyanine5 Alkyne in Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) alkyne is a fluorescent dye containing a terminal alkyne group, making it an ideal tool for bioorthogonal labeling through "click chemistry".[1][2] This far-red fluorescent probe offers excellent photostability and brightness, with an excitation maximum well-suited for common laser lines (633 nm or 647 nm).[3][4] Its fluorescence is stable across a wide pH range (pH 4 to 10).[3] Cy5 alkyne reacts specifically with azide-functionalized molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. This high specificity and reliability make it a powerful tool for labeling a wide array of biomolecules, including proteins, nucleic acids, and glycans, in complex biological systems with minimal background.

These application notes provide detailed protocols for utilizing Cy5 alkyne in click chemistry labeling, from the initial reaction setup to the purification and characterization of the final labeled product.

Key Properties of Cyanine5 Alkyne

A summary of the key optical and physical properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~671 nm | |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Recommended Laser Line | 633 nm or 647 nm | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, in the dark |

Experimental Workflow for Click Chemistry Labeling

The general workflow for labeling an azide-modified biomolecule with this compound involves several key steps, from preparation of the reactants to the final analysis of the labeled conjugate.

References

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5 Alkyne

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of an azide-functionalized molecule with a terminal alkyne-functionalized molecule.[1][2][3] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous environments, making it an invaluable tool for bioconjugation.[1][2] The CuAAC reaction is widely employed in drug discovery, diagnostics, and various life science applications for labeling biomolecules such as proteins, nucleic acids, and lipids with reporter molecules like the fluorescent dye Cy5.